molecular formula C16H28O3 B10756699 (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid CAS No. 40596-67-6

(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid

Cat. No.: B10756699
CAS No.: 40596-67-6
M. Wt: 268.39 g/mol
InChI Key: MNYBEULOKRVZKY-TZOAMJEDSA-N
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Description

(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is an organic compound characterized by its unique structure, which includes methoxy and trimethyl groups attached to a dodeca-2,4-dienoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid typically involves multi-step organic reactions. One common approach is the use of starting materials such as (E)-3,7-dimethyl-2,6-octadien-1-ol and (E)-2-methoxy-3-methylbut-2-enal. These compounds undergo a series of reactions, including aldol condensation, esterification, and subsequent hydrolysis to yield the desired product. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst in ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,4E)-11-Methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid is unique due to its specific structural features, such as the presence of methoxy and trimethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-13(10-7-11-16(3,4)19-5)8-6-9-14(2)12-15(17)18/h6,9,12-13H,7-8,10-11H2,1-5H3,(H,17,18)/b9-6+,14-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYBEULOKRVZKY-TZOAMJEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)OC)CC=CC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCC(C)(C)OC)C/C=C/C(=C/C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10886034
Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)-
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Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53092-52-7
Record name Methoprene acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53092-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name ZR-725
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)-
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Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, (2E,4E)-
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Record name (2E,4E)-(±)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoic acid
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